2-Cyano-3-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

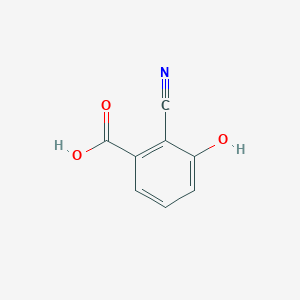

2-Cyano-3-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, characterized by the presence of a cyano group (-CN) at the second position and a hydroxyl group (-OH) at the third position on the benzene ring. This compound is part of the broader class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-3-hydroxybenzoic acid typically involves the nitration of 3-hydroxybenzoic acid followed by reduction and subsequent cyanation. One common method includes the following steps:

Nitration: 3-hydroxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitro-3-hydroxybenzoic acid.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyano-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or alkyl halides in the presence of acid catalysts.

Major Products Formed:

Oxidation: 2-Cyano-3-hydroxybenzaldehyde.

Reduction: 2-Amino-3-hydroxybenzoic acid.

Substitution: 2-Cyano-3-alkoxybenzoic acid.

Applications De Recherche Scientifique

2-Cyano-3-hydroxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-cyano-3-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

2-Hydroxybenzoic Acid (Salicylic Acid): Known for its anti-inflammatory and analgesic properties.

3-Hydroxybenzoic Acid: Used in the synthesis of various organic compounds and studied for its antioxidant properties.

4-Hydroxybenzoic Acid: Commonly used as a preservative in cosmetics and pharmaceuticals.

Uniqueness: 2-Cyano-3-hydroxybenzoic acid is unique due to the presence of both cyano and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

2-Cyano-3-hydroxybenzoic acid (C₈H₅NO₃) is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various studies and findings.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) and a cyano group (-C≡N) attached to a benzoic acid structure. This unique configuration contributes to its biological activity, influencing its interactions with biological targets.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity was evaluated using several assays such as DPPH and CUPRAC, showing promising results in reducing oxidative damage in cellular models .

2. Antimicrobial Properties

The compound demonstrates antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have shown that it effectively inhibits the growth of Escherichia coli, Staphylococcus aureus, and Candida albicans. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

3. Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory conditions like arthritis or other chronic inflammatory diseases .

4. Anticancer Activity

The compound has shown promise in anticancer research, particularly in inducing apoptosis in various cancer cell lines. It affects cell cycle regulation and promotes programmed cell death through multiple signaling pathways, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Case Study 1: Antioxidant and Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations. The antioxidant assays confirmed its ability to reduce oxidative stress markers in treated cells .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging: Its hydroxyl group plays a crucial role in neutralizing free radicals.

- Membrane Disruption: The lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

- Cytokine Modulation: It alters the expression of inflammatory mediators, reducing inflammation.

Propriétés

IUPAC Name |

2-cyano-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEDFRDAWLWMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.